5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one
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Overview
Description
5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indenoisochromenes, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one typically involves multi-step organic reactions
Formation of the Indenoisochromene Core: This step often involves a cyclization reaction of a suitable precursor, such as a 2-arylbenzofuran, under acidic or basic conditions.
Methoxylation: The dimethoxy groups are typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isochromenone ring, potentially yielding alcohol derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity might involve inhibition of cell proliferation and induction of apoptosis through interaction with DNA or specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one
- 5-(4-fluorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one
- 5-(4-methylphenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one
Uniqueness
Compared to its analogs, 5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
5-(4-bromophenyl)-2,3-dimethoxy-5H-indeno[1,2-c]isochromen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO4/c1-27-19-11-17-18(12-20(19)28-2)23(13-7-9-14(25)10-8-13)29-24-16-6-4-3-5-15(16)22(26)21(17)24/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAHPKGSADSYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(OC3=C2C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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